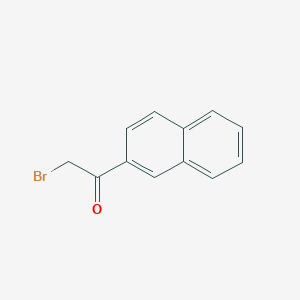

2-Bromo-2'-acetonaphthone

説明

Significance as a Versatile Synthetic Intermediate

The primary significance of 2-bromo-2'-acetonaphthone lies in its role as a versatile synthetic intermediate. The presence of two reactive sites—the carbonyl group and the bromine-bearing carbon—allows it to participate in a wide array of chemical transformations. evitachem.com The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups by reacting it with nucleophiles such as amines or thiols.

This reactivity is widely exploited in the synthesis of complex molecular architectures. A prominent example is its use in the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing thiazole rings. In one documented pathway, this compound is reacted with an N-aryl-N-thiocarbamoyl-β-alanine in the presence of sodium acetate (B1210297) to yield N-carboxyethylaminothiazole derivatives, which are scaffolds of interest in medicinal chemistry. nih.gov

Beyond its role in building heterocyclic systems, this compound is extensively used as a derivatizing agent in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). chemicalbook.comsigmaaldrich.com By reacting with specific analytes, it attaches the naphthacyl group, a chromophore that enhances ultraviolet (UV) or fluorescence detection, thereby improving the sensitivity and accuracy of quantification.

Table 2: Applications of this compound as a Derivatizing Agent

| Analyte | Application Area | Purpose of Derivatization |

|---|---|---|

| Captopril (B1668294) | Pharmaceutical Analysis | To develop a sensitive HPLC method for determining the drug's concentration in plasma. chemicalbook.comsmolecule.comsigmaaldrich.com |

| Fatty Acids | Biochemical Analysis | To create derivatives for improved separation and detection in complex mixtures, such as from microalgae. chemicalbook.comsmolecule.com |

| Tetra-acids | Industrial/Geological Chemistry | To form 2-naphthacyl derivatives from components of calcium naphthenate deposits for easier characterization. chemicalbook.comsmolecule.comsigmaaldrich.com |

| Betaine (B1666868) | Food Science/Biotechnology | To quantify betaine content in biological samples like microalgae biomass. figshare.com |

| Valproic Acid | Clinical Chemistry | Used as a derivatizing agent for the analysis of this antiepileptic drug in human plasma. evitachem.com |

Historical Context and Evolution of Research

The chemistry of α-haloketones, the class of compounds to which this compound belongs, is a well-established area of organic chemistry, with foundational reactions like the haloform reaction having been discovered two centuries ago. nih.gov The synthesis of this compound itself is typically achieved through a straightforward bromination of its precursor, 2-acetonaphthone. evitachem.com This reaction is commonly carried out using elemental bromine in a solvent such as acetic acid or acetonitrile, with conditions optimized to ensure selective bromination at the α-methyl group. evitachem.com The precursor, 2-acetonaphthone, can be prepared via the Friedel-Crafts acylation of naphthalene (B1677914) with acetyl chloride. chemicalbook.com

Historically, the most prominent application of this compound has been as a derivatization reagent for analytical purposes. chemicalbook.comsigmaaldrich.com Its ability to react reliably with carboxylic acids and thiols made it an early choice for chemists needing to analyze these compounds at low concentrations. Research from past decades highlights its use in developing specific and sensitive HPLC methods for important molecules like the antihypertensive drug captopril. sigmaaldrich.comsigmaaldrich.com This established its reputation as a reliable analytical tool. Over time, the focus of research has expanded from simply using it as a tag for analysis to exploring its potential as a key building block in the synthesis of novel and complex molecules.

Scope and Research Trajectories

The research trajectory for this compound is evolving from its traditional role towards more sophisticated applications in synthetic and materials science. While it remains a staple derivatizing agent, current research is exploring its broader synthetic utility.

One major area of development is the pursuit of more environmentally benign and efficient synthesis methods. Innovations include the use of N-bromosuccinimide (NBS) with Lewis acid catalysts to improve selectivity and reduce waste, as well as solvent-free approaches like mechanochemical grinding. These modern techniques aim to make the production of this compound more sustainable compared to traditional bromination.

In synthetic chemistry, its role as a precursor for complex heterocyclic compounds continues to be an active field of investigation. nih.gov Its ability to act as an electrophile in cyclization reactions makes it a valuable starting material for creating molecules with potential biological activity. nih.gov Furthermore, its utility has expanded into materials science, where it has been studied as a photoinitiator for UV-curable coatings and inks. smolecule.com Upon exposure to UV light, the molecule can generate free radicals that initiate polymerization, a property crucial for developing advanced polymer materials. smolecule.com

Ongoing research also delves into its interactions with biochemical systems, where it can act as an alkylating agent, targeting specific residues within enzymes. This reactivity opens up possibilities for its use in chemical biology to probe protein structure and function. The continued application in the analysis of natural products, such as betaine from algae, underscores its enduring relevance in diverse scientific fields. figshare.com

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHHGDUANVQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210199 | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-54-7 | |

| Record name | 2-(Bromoacetyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2'-acetonaphthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 2 Acetonaphthone

Established Bromination Protocols

The traditional and most direct route to 2-Bromo-2'-acetonaphthone involves the alpha-bromination of 2-acetonaphthone. This method is widely employed due to its straightforward nature.

Direct Bromination of 2-Acetonaphthone: Reaction Stoichiometry and Conditions

The direct bromination of 2-acetonaphthone is typically carried out by treating the ketone with elemental bromine (Br₂) in a suitable solvent. evitachem.com Common solvents include acetic acid, acetonitrile, and dichloromethane. evitachem.com The reaction stoichiometry is generally a 1:1 molar ratio of 2-acetonaphthone to bromine. However, a slight excess of bromine may be used to ensure complete conversion of the starting material.

The reaction conditions are crucial for achieving high yields and minimizing side reactions. The dropwise addition of bromine at a controlled temperature, often between 0–5°C, is recommended to manage the exothermic nature of the reaction. Following the addition, the mixture is typically stirred at room temperature for a period ranging from 12 to 24 hours. Upon completion, the excess bromine is quenched with a reducing agent like aqueous sodium thiosulfate. The product is then extracted and purified, commonly through recrystallization from ethanol (B145695) or column chromatography.

Table 1: Comparison of Laboratory vs. Industrial Conditions for Direct Bromination

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Temperature | 0–25°C | 20–25°C |

| Bromine Addition | Dropwise | Metered injection |

| Purification | Recrystallization | Distillation |

| Typical Yield | 75–85% | 80–90% |

Mechanistic Considerations of Alpha-Bromination

The alpha-bromination of ketones like 2-acetonaphthone under acidic conditions proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The presence of an acid catalyst facilitates the tautomerization of the ketone to its enol form, which is the nucleophilic species in the reaction. masterorganicchemistry.com

The mechanism can be summarized in the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the alpha-protons more acidic. masterorganicchemistry.com

Enol formation: A base (which can be the solvent or the conjugate base of the acid) removes an alpha-proton, leading to the formation of the enol. This is typically the rate-determining step of the reaction. libretexts.org

Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂). masterorganicchemistry.com

Deprotonation: The resulting intermediate is deprotonated to yield the final α-bromo ketone product and regenerate the acid catalyst. masterorganicchemistry.com

Under neutral or radical conditions, such as in the presence of light, the mechanism can involve the homolytic cleavage of bromine to generate bromine radicals, which then abstract a hydrogen atom from the alpha-carbon.

Innovations in Synthetic Efficiency and Selectivity

To address the limitations of direct bromination, such as the use of hazardous elemental bromine and potential for side reactions, several innovative methods have been developed.

Catalytic Bromination Strategies (e.g., N-Bromosuccinimide and Lewis Acids)

A significant advancement in the synthesis of α-bromo ketones is the use of N-bromosuccinimide (NBS) as a brominating agent. researchgate.net NBS is a safer and more manageable alternative to liquid bromine. The reaction is often catalyzed by acids, such as p-toluenesulfonic acid, in a solvent like acetonitrile. researchgate.net This method offers improved selectivity for the alpha position.

Lewis acids can also be employed to catalyze the bromination reaction, further enhancing its efficiency. These catalytic approaches often lead to cleaner reactions with higher yields and easier workup procedures.

Solvent-Free and Environmentally Conscious Synthesis

In line with the principles of green chemistry, solvent-free methods for the synthesis of this compound have been explored. nih.gov One such approach involves the mechanochemical grinding of 2-acetonaphthone with a solid bromine source. This technique minimizes waste by eliminating the need for a solvent.

Another environmentally friendly approach is the use of hydrogen peroxide as an oxidant in combination with a bromide source like ammonium (B1175870) bromide in a solvent such as acetic acid. mdma.ch This system avoids the use of elemental bromine and can offer high regioselectivity. mdma.ch

Comparative Assessment of Methodological Yields and Purity

The choice of synthetic methodology significantly impacts the yield and purity of the final product. While traditional direct bromination can provide good yields (75-90%), it may require extensive purification to remove byproducts. Catalytic methods using NBS often result in higher purity and comparable or even improved yields. For instance, the reaction of 2-acetonaphthone with NBS catalyzed by p-toluenesulfonic acid is reported to be an efficient method for preparing the α-bromo derivative. researchgate.net

Solvent-free and other green chemistry approaches are promising in terms of environmental impact but may require further optimization to consistently achieve the high yields and purities seen with more established methods on an industrial scale.

Table 2: Summary of Synthetic Methodologies for this compound

| Method | Brominating Agent | Catalyst/Conditions | Typical Yield | Purity |

| Direct Bromination | Bromine (Br₂) | Acetic acid or Acetonitrile | 75-90% | Good, requires purification |

| Catalytic Bromination | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid | High | High |

| Green Synthesis | NH₄Br/H₂O₂ | Acetic acid | Good | High |

| Solvent-Free | Solid Bromine Source | Mechanochemical grinding | Variable | Variable |

Elucidating the Reactivity Profile of 2 Bromo 2 Acetonaphthone

Nucleophilic Substitution Reactions

The most prominent feature of 2-bromo-2'-acetonaphthone's reactivity is the susceptibility of the α-bromomethyl carbon to nucleophilic attack. The carbon-halogen bond in α-halocarbonyl compounds is exceptionally reactive. acs.org This heightened reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions.

Reactivity at the α-Bromomethyl Carbon

The carbon atom bonded to the bromine is a strong electrophilic center. The bromine atom is a good leaving group, and its departure is facilitated by the partial positive charge on the α-carbon. Consequently, this site is readily attacked by a wide variety of nucleophiles. smolecule.com This reactivity makes this compound a valuable reagent for introducing the 2-naphthoylmethyl group into other molecules, a process often used in derivatization for analytical purposes. evitachem.comsigmaaldrich.com For instance, it is employed to convert fatty acids and other compounds into derivatives that are more easily detectable by methods like High-Performance Liquid Chromatography (HPLC). evitachem.comsmolecule.com The planar naphthyl group can also promote π-π stacking interactions, which can help stabilize reaction intermediates.

Transformations with Heteroatom Nucleophiles (e.g., Amines, Thiols)

This compound readily undergoes substitution reactions with various heteroatom nucleophiles. evitachem.com These reactions typically proceed via an S_N2 mechanism, where the nucleophile displaces the bromide ion.

Amines : Primary and secondary amines react with this compound to form the corresponding α-amino ketones. For example, isopropylamine (B41738) attacks the electrophilic carbon to yield 2-(isopropylaminoacetyl)naphthalene, demonstrating a typical reaction pathway for α-bromoketones. evitachem.com

Thiols : Thiols and thiolates are potent nucleophiles that can displace the bromide to form α-thio ketones. evitachem.com These reactions are fundamental in synthetic organic chemistry and have parallels in biochemistry, where similar α-haloketones are used to alkylate cysteine residues in proteins. evitachem.com

Other Nucleophiles : The reaction is not limited to amines and thiols. Other nucleophiles, such as azide (B81097) ions (from sodium azide), can be used to produce α-azido ketones. smolecule.com These reactions are generally carried out in the presence of a base to neutralize the HBr formed or to deprotonate the nucleophile, making it more reactive.

Carbonyl Group Transformations

The ketone functional group in this compound can undergo the typical reactions of carbonyls, most notably reduction to an alcohol and oxidation to a carboxylic acid. evitachem.com

Reduction Pathways to Alcohols

The carbonyl group of this compound can be reduced to a secondary alcohol, forming 2-bromo-1-(2-naphthyl)ethanol. This transformation can be achieved using various reducing agents. While specific documented reductions for this exact compound are sparse in readily available literature, the reduction of α-bromo aromatic ketones is a known process. researchgate.net

Commonly used reagents for ketone reduction, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), could potentially be used, although care must be taken to avoid competing dehalogenation. acs.org A significant area of research is the enantioselective reduction of prochiral ketones. Biocatalytic methods, using organisms or isolated enzymes, have been successfully employed for the asymmetric reduction of similar α-bromo aromatic ketones to produce chiral 1-aryl-2-bromo alcohols with high enantiomeric excess. researchgate.net

Oxidation Reactions to Carboxylic Acids

The oxidation of this compound can lead to the formation of a carboxylic acid. evitachem.com A classic method for converting methyl ketones to carboxylic acids is the haloform reaction. nih.gov This reaction involves treatment with a halogen (like bromine or chlorine) in a basic solution. Since this compound is a halomethyl ketone, it is already primed for this type of transformation. The reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved by hydroxide (B78521) to yield a carboxylate and a haloform (e.g., bromoform). Subsequent acidic workup produces the carboxylic acid.

A related procedure has been documented for the oxidation of 6-methoxy-2-acetonaphthone, a structurally similar compound, which is oxidized with sodium hypobromite (B1234621) (NaBrO) to give a high yield of the corresponding 6-methoxy-2-naphthoic acid. epo.org This demonstrates a practical pathway for the oxidation of the acetylnaphthalene moiety to a naphthoic acid.

Electrophilic and Radical Reaction Mechanisms

Beyond nucleophilic and carbonyl reactions, this compound can participate in processes involving electrophilic and radical intermediates.

The synthesis of the compound itself from 2-acetonaphthone and bromine can proceed via either a radical or electrophilic mechanism, depending on the reaction conditions. The presence of light or a radical initiator promotes a free-radical chain reaction involving the homolytic cleavage of Br₂. In polar solvents, the reaction can proceed through an electrophilic pathway involving an enol or enolate intermediate.

A key radical reaction of this compound is its use as a photoinitiator. smolecule.comguidechem.com Upon exposure to ultraviolet (UV) light, the molecule can undergo cleavage to generate free radicals. These radicals can then initiate polymerization reactions, making the compound useful in the study of polymer chemistry and materials science. smolecule.com

The aromatic naphthalene (B1677914) ring allows the compound to engage in electrophilic aromatic substitution, although the electron-withdrawing nature of the bromoacetyl group would be deactivating and direct incoming electrophiles. scbt.com Conversely, the ketone's oxygen can act as a nucleophile. For example, in a reaction with the strongly electrophilic phenoxathiin (B166618) cation radical, 2-acetonaphthone (the parent compound) was shown to form a 5-(2-naphthoylmethyl)phenoxathiinium perchlorate, demonstrating its ability to react with potent electrophiles. tdl.org

Interactive Data Tables

Table 1: Summary of Reactions

| Reaction Class | Sub-Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Amination | Primary/Secondary Amines (e.g., Isopropylamine) | α-Amino Ketone |

| Thiolation | Thiols, Thiolates | α-Thio Ketone | |

| Azidation | Sodium Azide (NaN₃) | α-Azido Ketone | |

| Carbonyl Transformation | Reduction | NaBH₄, LiAlH₄, Biocatalysts | Secondary Alcohol |

| Oxidation | NaOBr (Haloform Reaction) | Carboxylic Acid | |

| Radical Reaction | Photoinitiation | UV Light | Free Radicals |

Regioselectivity and Stereochemical Control in Reactions

The reactivity of this compound is largely dictated by its α-haloketone structure, which features two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This bifunctional nature allows for a rich and selective chemistry, where the outcome of reactions is highly dependent on the reagents and conditions employed. The regioselectivity—the preferential reaction at one site over another—and the stereochemical control in its transformations are critical aspects of its synthetic utility.

Regioselectivity in Nucleophilic Reactions and Cyclizations

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, displacing the bromide ion. This pathway is favored by a wide range of nucleophiles. However, the presence of substituents on the naphthalene ring or the specific nature of the nucleophile can influence the reaction's course and rate, demonstrating clear regioselective principles.

Kinetics and Substituent Effects:

Studies on the solvolysis of 6-substituted ω-bromo-2-acetonaphthones in aqueous ethanol (B145695) reveal significant insights into the electronic effects governing reactivity at the α-carbon. rsc.org The reaction follows first-order kinetics and is understood to be a simple nucleophilic displacement of the bromide by solvent molecules, without any rearrangement involving the carbonyl oxygen or the naphthyl group. rsc.org

The application of the Hammett equation to this reaction shows a positive ρ value of +0.33 (in 80% ethanol at 80°C), indicating that electron-withdrawing groups on the naphthalene ring accelerate the reaction, while electron-donating groups slow it down. rsc.org This is consistent with a mechanism where the rate-determining step involves the attack of the nucleophile on the α-carbon, and the transition state is stabilized by electron-withdrawing substituents. Further, the Grunwald-Winstein m value was determined to be 0.155, suggesting a low sensitivity to solvent ionizing power and a mechanism with significant SN2 character. rsc.org

| Kinetic Parameter | Value | Conditions | Significance |

| Hammett ρ | +0.33 | 80% Ethanol, 80°C | Electron-withdrawing groups accelerate the reaction. |

| Grunwald-Winstein m | 0.155 | 55-80°C | Low sensitivity to solvent ionizing power; suggests SN2 character. |

Hantzsch Thiazole (B1198619) Synthesis:

A classic example of the regioselectivity of this compound is its use in the Hantzsch thiazole synthesis. In this reaction, it serves as the α-haloketone component, reacting with a thioamide, such as thiourea (B124793). The reaction proceeds with high regioselectivity to form 2-aminothiazole (B372263) derivatives. mdpi.comnih.gov The nucleophilic sulfur atom of thiourea selectively attacks the electrophilic α-carbon of this compound, leading to the displacement of the bromide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration yields the aromatic thiazole ring. For instance, the reaction with thiourea in 2-propanol provides the corresponding aminothiazole derivative in high yield. nih.gov

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| This compound | Thiourea | 2-Propanol | Reflux, 4h | 3-[N-(4-(naphthalen-2-yl)-1,3-thiazol-2-yl)-N-phenylamino]propanoic acid | nih.gov |

| This compound | Substituted thioureas | - | - | Corresponding thiazole products | mdpi.com |

Competing Reaction Pathways:

In reactions with certain dienes, this compound can exhibit competing reaction pathways, highlighting another facet of regioselectivity. For example, reactions with anthracene (B1667546) can proceed via two competing routes: a [4+2] cycloaddition (Diels-Alder reaction) or an electrophilic substitution. researchgate.net The specific pathway taken can be influenced by reaction conditions, and the resulting products from the bromo derivative may undergo further transformations like dehydrobromination. researchgate.net

Stereochemical Control in Reactions

While this compound itself is achiral, its reactions can generate new stereocenters, making the control of stereochemistry a crucial consideration.

Reduction of the Carbonyl Group:

The reduction of the ketone moiety in this compound to a secondary alcohol (1-(naphthalen-2-yl)-2-bromoethanol) creates a new stereocenter at the carbonyl carbon. The stereochemical outcome of such a reduction can, in principle, be controlled by the choice of reducing agent and reaction conditions. While specific studies detailing the stereoselective reduction of this particular substrate are not prevalent in the provided literature, general principles of stereochemical control in ketone reduction are applicable. The steric environment around the carbonyl group, influenced by the bulky naphthyl group on one side and the bromo-methyl group on the other, would play a key role in directing the approach of a hydride reagent according to models like Cram's rule or the Felkin-Anh model. The use of chiral reducing agents could potentially lead to the formation of one enantiomer in excess.

E2 Elimination Reactions:

Although nucleophilic substitution is the dominant pathway, under strongly basic and sterically hindered conditions, an E2 elimination reaction to form 2-ethenylnaphthalen-2-yl ketone is a possible side reaction. The stereochemistry of E2 reactions is highly controlled, requiring an anti-coplanar arrangement of the proton being abstracted and the leaving group (bromide). libretexts.org If the carbon adjacent to the carbonyl had a substituent, this conformational requirement would lead to the stereoselective formation of a specific alkene isomer (E or Z).

Applications of 2 Bromo 2 Acetonaphthone in Complex Molecular Synthesis

Precursor in Heterocyclic Compound Synthesis

The structure of 2-Bromo-2'-acetonaphthone, an α-haloketone, makes it an ideal starting material for constructing various heterocyclic rings. The presence of two reactive sites—the electrophilic α-carbon and the carbonyl group—enables its participation in condensation reactions with different dinucleophiles to form five- or six-membered rings.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole rings. The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide.

In this context, this compound serves as the α-haloketone component. The synthesis proceeds via nucleophilic attack by the sulfur atom of the thioamide onto the carbon bearing the bromine atom, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to yield the final thiazole derivative. This reaction is a cornerstone for creating 2-aminothiazoles when thiourea is used. researchgate.net The resulting products, 2-substituted-4-(naphthalen-2-yl)thiazoles, are scaffolds of interest in medicinal chemistry.

Table 1: Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Thiourea | 2-Amino-4-(naphthalen-2-yl)thiazole |

This compound is also a key precursor for the synthesis of imidazole (B134444) derivatives. Substituted imidazoles are significant heterocyclic moieties found in many pharmaceuticals and bioactive compounds. nih.gov One common synthetic route involves the reaction of an α-haloketone with amidines or a combination of an aldehyde and ammonia (B1221849).

When this compound reacts with formamide, it can lead to the formation of 4-(naphthalen-2-yl)imidazole. Alternatively, in a multicomponent reaction, it can react with an aldehyde and an ammonia source. In this process, the α-amino ketone, formed by the reaction of this compound with ammonia, condenses with the aldehyde to form the imidazole ring. These derivatives are often investigated for their potential as inhibitors of enzymes like COX-2. nih.gov

Annulation refers to a reaction that forms a new ring onto a molecule. This compound is an excellent substrate for annulation reactions to create novel and complex heterocyclic systems. The formation of thiazole and imidazole rings are themselves examples of annulation.

Beyond simple five-membered rings, the reactive nature of this compound allows for its use in building fused heterocyclic systems. For instance, it can react with binucleophiles where subsequent reactions can form an additional ring fused to the initial heterocycle. This versatility makes it a powerful tool for generating molecular diversity and synthesizing new chemical entities with unique three-dimensional structures.

Formation of Organophosphorus Compounds

Organophosphorus compounds are a broad class of molecules with significant applications in industrial, agricultural, and medicinal chemistry. taylorandfrancis.com this compound serves as an important starting material for the synthesis of specific types of organophosphorus reagents, namely phosphonium (B103445) salts and the corresponding phosphorus ylides.

The most direct method for preparing phosphonium salts is the quaternization of a phosphine (B1218219) with an electrophilic compound. unive.it this compound, being an α-haloketone, is a potent electrophile. The reaction with a tertiary phosphine, most commonly triphenylphosphine (B44618), proceeds via a nucleophilic substitution (SN2) mechanism. The phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable phosphonium salt. researchgate.net

This reaction produces (2-(naphthalen-2-yl)-2-oxoethyl)triphenylphosphonium bromide, a crystalline solid that is often stable and easy to handle. sigmaaldrich.com These salts are not only final products but also crucial intermediates for the next step of ylide generation. unive.it

Table 2: Synthesis of a Phosphonium Salt

| Electrophile | Nucleophile | Solvent | Product |

|---|

Phosphonium salts, such as the one derived from this compound, are acidic at the carbon atom alpha to the phosphorus atom. Treatment of the phosphonium salt with a base results in the deprotonation of this carbon, leading to the formation of a phosphorus ylide (also known as a phosphorane). dntb.gov.ua An ylide is a neutral molecule with positive and negative formal charges on adjacent atoms. researchgate.net

The ylide generated from (2-(naphthalen-2-yl)-2-oxoethyl)triphenylphosphonium bromide is a stabilized ylide because the negative charge on the carbon is delocalized onto the adjacent carbonyl group. These stabilized ylides are key reagents in the Wittig reaction, where they react with aldehydes and ketones to form alkenes with high stereoselectivity. This two-step sequence, from α-haloketone to phosphonium salt to ylide, is a fundamental transformation in organic synthesis. researchgate.net

Derivatization Agent in Advanced Analytical Techniques

This compound serves as a crucial derivatization reagent in analytical chemistry, where it is employed to modify analytes to enhance their detection and separation properties in various advanced analytical techniques. The presence of the bromomethyl ketone functional group allows for its reaction with specific functional groups in target molecules, while the naphthyl moiety provides a strong chromophore, significantly improving detection sensitivity. edpsciences.org

Derivatization for Chromatographic Analysis (e.g., HPLC-UV, GC-MS)

In the realm of chromatographic analysis, this compound is predominantly utilized as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. The primary purpose of this derivatization is to introduce the naphthacyl group, a potent chromophore, onto analyte molecules that lack a native chromophore or exhibit poor UV absorption. This chemical modification results in derivatives with significantly enhanced molar absorptivity, allowing for highly sensitive detection at specific wavelengths, typically around 246 nm. edpsciences.org The planar structure of the naphthalene (B1677914) ring in the derivative can also promote π-π stacking interactions, which can aid in the chromatographic separation process.

The reaction involves the nucleophilic substitution of the bromine atom by a suitable functional group on the analyte, such as a carboxylate or thiol. This process converts the analyte into a 2-naphthacyl derivative, which can be easily detected by a UV detector. This approach has been successfully applied to the analysis of various compounds, including pharmaceuticals and fatty acids, in complex biological matrices. sigmaaldrich.comoup.com

While derivatization is a common strategy to improve the volatility and thermal stability of analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the use of this compound for this purpose is not widely reported. weber.huresearchgate.net GC-MS analyses often employ other types of derivatization, such as silylation or acylation with smaller, more volatile reagents, to make polar compounds amenable to gas-phase analysis. jfda-online.com The relatively high molecular weight and lower volatility of the 2-naphthacyl derivatives may render them less suitable for conventional GC-MS applications compared to HPLC-UV.

Applications in the Analysis of Carboxylic Acids and Related Analytes

A significant application of this compound lies in the sensitive and selective analysis of carboxylic acids and related compounds. Many carboxylic acids are of biological and pharmaceutical importance but are challenging to detect directly using HPLC-UV due to their weak chromophoric properties. oup.com Derivatization with this compound transforms these acids into their corresponding 2-naphthacyl esters, which are highly responsive to UV detection. edpsciences.org

This methodology has been instrumental in developing robust analytical methods for various carboxylic acids:

Valproic Acid (VPA): A novel and sensitive HPLC method for the determination of the antiepileptic drug valproic acid in human plasma was developed using this compound as the derivatizing reagent. This method demonstrated excellent linearity and a very low limit of detection (LOD) of 0.01 μg/mL, which is comparable to levels achieved by LC-MS. The derivatization reaction is efficient, offering a faster and more sensitive alternative to previously reported methods. oup.com

Captopril (B1668294): A rapid and sensitive HPLC method for the quantification of the antihypertensive drug captopril in plasma was established through derivatization with this compound. sigmaaldrich.comevitachem.com This highlights the reagent's utility in therapeutic drug monitoring.

Fatty Acids: The reagent has been effectively used for the derivatization of fatty acids, facilitating their analysis by HPLC. edpsciences.org The synthesis of fatty acid naphthacyl esters allows for improved resolution and highly sensitive detection, with a reported detection limit of approximately 0.1 ng per injection. This method is applicable to a wide range of fatty acids, from short-chain to long-chain polyunsaturated fatty acids. edpsciences.org

Tetra-acids: this compound has been employed to convert tetra-acids extracted from industrial calcium naphthenate deposits into their 2-naphthacyl derivatives. sigmaaldrich.com This application demonstrates the reagent's utility in analytical chemistry beyond biological and pharmaceutical samples.

The table below summarizes the research findings on the application of this compound in the analysis of various carboxylic acids and related analytes.

| Analyte | Analytical Method | Resulting Derivative | Key Research Findings |

| Valproic Acid | HPLC-UV | 2-Naphthacyl ester of Valproic Acid | Developed a highly sensitive method for determination in human plasma with a limit of detection (LOD) of 0.01 μg/mL. oup.com |

| Captopril | HPLC-UV | 2-Naphthacyl derivative of Captopril | Enabled the development of a fast and sensitive method for quantification in plasma samples. sigmaaldrich.comevitachem.com |

| Fatty Acids | HPLC-UV | Fatty Acid 2-Naphthacyl Esters | Provided high sensitivity with a detection limit of ~0.1 ng per injection and improved resolution for complex mixtures. edpsciences.org |

| Tetra-acids | HPLC | 2-Naphthacyl derivatives of Tetra-acids | Used to determine the concentration of tetra-acids in calcium naphthenate deposits. sigmaaldrich.com |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of 2-Bromo-2'-acetonaphthone provides definitive evidence for its structure by revealing the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the bromomethyl group.

The protons on the naphthalene ring typically appear in the downfield region of the spectrum, from approximately 7.5 to 8.5 ppm. Their specific chemical shifts and coupling patterns are dictated by their position relative to the electron-withdrawing acetyl group and the anisotropic effects of the fused ring system. The most downfield proton is often the one adjacent to the carbonyl group.

A key diagnostic signal is a singlet observed for the two protons of the bromomethyl (-CH₂Br) group. chemicalbook.com The electronegative bromine atom deshields these protons, causing their signal to appear at a characteristic chemical shift, typically around 4.5 ppm. chemicalbook.com The integration of this signal, corresponding to two protons, further confirms the presence of the CH₂Br moiety.

Detailed analysis of a ¹H NMR spectrum recorded in CDCl₃ on a 400 MHz instrument reveals the following assignments. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Assigned Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthyl-H | 8.492 | Singlet |

| Naphthyl-H | 8.010 | Multiplet |

| Naphthyl-H | 7.963 | Multiplet |

| Naphthyl-H | 7.901 | Multiplet |

| Naphthyl-H | 7.875 | Multiplet |

| Naphthyl-H | 7.621 | Multiplet |

| Naphthyl-H | 7.569 | Multiplet |

Note: The specific assignment of individual naphthyl protons can be complex without advanced 2D NMR experiments.

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene ring, the carbonyl carbon, and the bromomethyl carbon.

The carbonyl (C=O) carbon is the most deshielded and appears at the lowest field, typically in the range of 190-200 ppm. The carbon of the bromomethyl group (-CH₂Br) is also significantly deshielded by the attached bromine atom, with its resonance appearing in the aliphatic region, generally between 30 and 40 ppm. The ten carbons of the naphthalene ring produce a series of signals in the aromatic region (approximately 120-140 ppm).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm the presence of its main functional groups. The most prominent and diagnostically important peak is the strong absorption corresponding to the carbonyl (C=O) group stretching vibration. This peak is typically observed in the range of 1680-1700 cm⁻¹.

Other significant absorptions include those for the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations, which are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration gives rise to a signal in the fingerprint region, typically between 500 and 600 cm⁻¹. chemicalbook.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

Note: The table represents typical ranges and the exact values are based on the provided spectrum from ChemicalBook. chemicalbook.com

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, the symmetric vibrations of the naphthalene ring system are often more prominent in the Raman spectrum.

Detailed experimental Raman spectroscopic data for this compound are not widely available in surveyed public databases. However, one would expect to observe strong bands for the aromatic C=C stretching vibrations and the C-Br stretch, which would complement the data obtained from IR spectroscopy.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound exhibits a characteristic molecular ion peak pattern that is indicative of a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. bldpharm.com This results in two molecular ion peaks of almost equal intensity, separated by two mass units: [M]⁺ and [M+2]⁺. For this compound (C₁₂H₉BrO), these peaks would appear at m/z 248 (for the ⁷⁹Br isotope) and m/z 250 (for the ⁸¹Br isotope).

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for α-haloketones include the cleavage of the C-Br bond and the C-C bond between the carbonyl group and the bromomethyl group. Key fragment ions observed in the mass spectrum include:

[C₁₂H₉O]⁺ (m/z 169): Resulting from the loss of the bromine radical (•Br).

[C₁₀H₇CO]⁺ (m/z 155): This is often a prominent peak, arising from the cleavage of the C-C bond between the carbonyl carbon and the CH₂Br group, forming the stable naphthoyl cation.

[C₁₀H₇]⁺ (m/z 127): The naphthyl cation, formed by the loss of a carbonyl group (CO) from the m/z 155 fragment.

Interactive Data Table: Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 248 / 250 | [C₁₂H₉BrO]⁺ (Molecular Ion, M⁺/M+2⁺) |

| 169 | [C₁₂H₉O]⁺ |

| 155 | [C₁₀H₇CO]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are primarily determined by the naphthalene and acetophenone (B1666503) chromophores. The photophysical characteristics are influenced by the electronic transitions within the extended π-system of the naphthalene ring, modulated by the presence of the bromoacetyl group. While detailed spectroscopic studies specifically on this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-characterized parent compounds, naphthalene and 2-acetonaphthone, and related derivatives. nih.gov

Naphthalene-based fluorescent probes are known for their rigid planar structure and large π-electron conjugated system, which often results in high quantum yields and excellent photostability. nih.gov These derivatives are frequently used in sensing and imaging applications due to their strong fluorescence and electroactive properties. nih.gov The introduction of substituents onto the naphthalene core can significantly alter the photophysical properties. nih.gov

Detailed Research Findings

The electronic spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* transitions of the naphthalene ring. The parent molecule, naphthalene, displays strong absorption peaks in the ultraviolet region. omlc.org The addition of the acetyl group to form 2-acetonaphthone introduces an n-π* transition associated with the carbonyl group and further modifies the π-π* transitions.

The bromoacetyl group (–COCH₂Br) functions as an electron-withdrawing group, which can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. This substituent also provides a reactive site for conjugation with other molecules, a property extensively used in creating fluorescent labels for biological macromolecules. For instance, the spectral properties of derivatives formed by the reaction of this compound with thiols are of significant interest in biochemical studies.

While fluorescence data for this compound is scarce, naphthalene itself is a well-known fluorophore with a quantum yield of 0.23 in cyclohexane. omlc.org The emission spectrum of naphthalene derivatives is sensitive to the solvent environment and the nature of substituents. nih.gov It is also established that quenching of the triplet states of certain naphthalene derivatives can lead to the formation of singlet oxygen.

The tables below provide a comparative overview of the known spectroscopic data for the parent compounds, which serve as a reference for the expected properties of this compound.

Data Tables

Table 1: UV-Vis Absorption Data of Parent Compounds in Cyclohexane

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Naphthalene | 275 | 6,000 | omlc.org |

This table presents the absorption maximum for naphthalene as a baseline for understanding the core chromophore.

Table 2: Fluorescence Emission Data of Parent Compound in Cyclohexane

| Compound | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Naphthalene | 270 | ~320-350 | 0.23 | omlc.org |

This table shows the fluorescence properties of naphthalene, indicating the emissive potential of the naphthalene moiety.

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Transformations Involving 2-Bromo-2'-acetonaphthone

The reactivity of the α-bromo ketone moiety in this compound makes it an ideal substrate for a variety of catalytic transformations. While classical nucleophilic substitution reactions are common, emerging research focuses on employing metal and organocatalysts to achieve novel and more efficient bond formations. For instance, the development of heterogeneous copper catalysts, such as copper immobilized on modified lignosulfonate, has shown promise in synthesizing nitrogen-containing heterocycles. nih.govbeilstein-journals.org Although initial studies have demonstrated the utility of 2-acetonaphthone in these reactions, the extension to this compound is a logical and promising frontier. nih.govbeilstein-journals.org Such catalysts could facilitate reactions with various nucleophiles under milder conditions, offering a recyclable and environmentally benign approach to complex molecule synthesis.

Another significant area is asymmetric catalysis. The hydrogenation of related acetonaphthones has been achieved with high enantiomeric excess using polymeric chiral hydrogenation catalysts. ualberta.ca Future work could adapt these catalytic systems, such as those employing ruthenium-diphosphine-diamine complexes, for the asymmetric reduction of the ketone in this compound. This would provide chiral alcohols that are valuable intermediates in pharmaceutical synthesis, with the bromine atom available for subsequent functionalization. The reaction of this compound with N-phenyl-N-thiocarbamoyl-β-alanine in the presence of sodium acetate (B1210297) to form thiazole (B1198619) derivatives represents a key transformation that could be enhanced through catalysis. nih.gov The development of a catalytic version of this reaction could lead to higher yields and milder reaction conditions for producing biologically relevant thiazole compounds.

Integration into Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.org This strategy enhances efficiency and molecular diversity. This compound is an excellent candidate for MCRs due to its reactive electrophilic center.

A notable example is the one-pot, three-component synthesis of symmetrically substituted 7,7'-bisindolizines. researchgate.net In this reaction, one equivalent of 4,4'-bipyridine (B149096) reacts with two equivalents of a phenacyl bromide, such as this compound, and two equivalents of an electron-deficient alkyne. The process involves the initial formation of a pyridinium (B92312) ylide from the reaction between the bipyridine and the bromo-ketone, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to construct the indolizine (B1195054) core. This method provides direct access to complex, conjugated heterocyclic systems in good yields. researchgate.net The integration of fluorinated tags in MCRs has also been shown to simplify purification, a strategy that could be applied to syntheses involving this compound to streamline the development of novel compounds like bromodomain inhibitors. nih.gov

| Entry | Phenacyl Bromide Substituent (Ar) | Alkyne (R) | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorophenyl | Ethyl | 41 |

| 2 | 4-Chlorophenyl | Ethyl | 48 |

| 3 | 3-Nitrophenyl | Ethyl | 53 |

| 4 | 3,4-Dimethoxyphenyl | Ethyl | 63 |

| 5 | 4-Fluorophenyl | Acetyl | 65 |

| 6 | 4-Chlorophenyl | Acetyl | 67 |

| 7 | 3-Nitrophenyl | Acetyl | 62 |

Exploration of Materials Science Applications (e.g., fluorescent sensors)

The photophysical properties of the naphthalene (B1677914) moiety make this compound and its derivatives attractive for applications in materials science, particularly in the design of fluorescent sensors. Acetylnaphthalene derivatives are often employed as precursors where the naphthalene group acts as the fluorescent signaling unit and the carbonyl group serves as a potential binding site for analytes. researchgate.net

The inherent fluorescence of the naphthalene core can be modulated by chemical reactions involving the bromoacetyl group. For example, reaction with a target analyte can alter the electronic structure of the molecule, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle is widely used in developing chemosensors. Computational studies, such as Density Functional Theory (DFT), combined with experimental spectroscopic analysis (NMR, IR, UV-Vis, and fluorescence), have been used to understand the structure-property relationships of 2-(bromoacetyl)naphthalene. researchgate.net This foundational knowledge is crucial for designing tailored fluorescent sensors for specific ions or molecules. Its utility as a derivatizing agent for enhancing the spectroscopic detection of molecules like valproic acid in HPLC highlights its role in creating fluorescent adducts. researchgate.net Future research is expected to focus on incorporating this scaffold into more complex systems like calixarenes or polymers to create highly sensitive and selective sensors for environmental or biological monitoring. researchgate.net

Advanced Methodologies for Selective Functionalization

The presence of multiple reactive sites in this compound—the bromine atom, the adjacent methylene (B1212753) group, the carbonyl group, and the aromatic naphthalene ring—presents both a challenge and an opportunity for selective functionalization. Advanced synthetic methods aim to control which site reacts, allowing for the precise construction of target molecules.

Key transformations include:

Nucleophilic Substitution: The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols) to modify the side chain.

Ketone Modifications: The carbonyl group can be selectively reduced to an alcohol or undergo addition reactions. A more advanced transformation is the copper-catalyzed aerobic C(CO)–C(alkyl) bond cleavage, which converts ketones into esters, offering a novel disconnection strategy. acs.org

C-H Functionalization: Modern catalysis has enabled the direct functionalization of C-H bonds. acs.org While not yet demonstrated on this compound itself, strategies using directing groups could potentially be used to selectively functionalize specific positions on the naphthalene ring, bypassing the need for traditional multi-step syntheses involving halogenation and cross-coupling. This would represent a significant step forward in the efficient synthesis of complex naphthalene derivatives.

| Reactive Site | Type of Reaction | Potential Outcome | Relevant Research Focus |

|---|---|---|---|

| α-Bromine | Nucleophilic Substitution | Installation of diverse functional groups (amines, thiols, ethers). | Classic synthesis, MCRs. researchgate.net |

| Carbonyl Group | Reduction / Addition | Formation of chiral or achiral alcohols. | Asymmetric catalysis. ualberta.ca |

| Carbonyl Group | C-C Bond Cleavage | Conversion to esters. | Novel catalytic transformations. acs.org |

| Naphthalene Ring | C-H Functionalization | Direct arylation or alkylation of the aromatic core. | Advanced synthetic methodologies. acs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。